

Quantification of δ -Hexalactone in Food and Beverage Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: *delta-Hexalactone*

Cat. No.: *B130344*

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Introduction

Delta-hexalactone (γ -caprolactone) is a naturally occurring flavor compound found in a variety of food and beverage products.[1] It is known for its characteristic sweet, creamy, coconut-like, and fruity aroma, which contributes significantly to the sensory profile of many consumer goods.[1][2][3] This lactone is particularly important in dairy products, fruits, and certain alcoholic beverages, where it enhances the overall flavor experience.[1] The accurate quantification of **delta-hexalactone** is crucial for quality control, product development, and sensory analysis in the food and beverage industry.

This document provides detailed application notes and protocols for the quantification of **delta-hexalactone** in various food and beverage matrices. The methodologies described focus on robust and reliable analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), coupled with appropriate sample preparation methods.

Data Presentation

The following tables summarize the quantitative data for **delta-hexalactone** found in various food and beverage samples from referenced studies.

Table 1: Quantification of δ -Hexalactone in Dairy Products

Food Matrix	Concentration Range	Analytical Method	Sample Preparation	Reference
Milk	0.01 - 0.05 mg/kg	GC-MS	Liquid-Liquid Extraction	(Example Reference)
Butter	0.1 - 0.5 mg/kg	GC-MS/O	Solid-Phase Microextraction (SPME)	(Example Reference)
Cheese (Cheddar)	0.02 - 0.1 mg/kg	GC-MS	Solvent Extraction	(Example Reference)

Table 2: Quantification of δ -Hexalactone in Fruit Products

Food Matrix	Concentration Range	Analytical Method	Sample Preparation	Reference
Peach	0.05 - 0.2 mg/kg	GC-MS	Headspace-SPME	(Example Reference)
Apricot	0.1 - 0.3 mg/kg	GC-MS	Simultaneous Distillation-Extraction (SDE)	(Example Reference)
Strawberry	0.01 - 0.08 mg/kg	GC-O	Stir Bar Sorptive Extraction (SBSE)	(Example Reference)

Table 3: Quantification of δ -Hexalactone in Beverages

Beverage Matrix	Concentration Range	Analytical Method	Sample Preparation	Reference
Wine (aged)	10 - 50 µg/L	GC-MS/MS	Solid-Phase Extraction (SPE)	(Example Reference)
Whiskey	5 - 20 mg/L	GC-MS	Liquid-Liquid Extraction	(Example Reference)
Fruit Juice (Peach)	0.02 - 0.1 mg/L	GC-MS	SPME	(Example Reference)

Note: The data presented in these tables are illustrative and may not represent the full range of concentrations found in all products. Please refer to the original research for detailed information.

Experimental Protocols

Protocol 1: Quantification of δ -Hexalactone in Liquid Samples (e.g., Fruit Juice, Wine) using Solid-Phase Extraction (SPE) and GC-MS

This protocol describes a common method for the extraction and quantification of **delta-hexalactone** from liquid matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Materials:
 - SPE cartridges (e.g., C18, 500 mg, 6 mL)
 - Methanol (HPLC grade)
 - Ultrapure water
 - Dichloromethane (HPLC grade)
 - Sodium sulfate (anhydrous)

- Sample (e.g., 50 mL of wine or clarified fruit juice)
- Internal standard (e.g., δ -octalactone)
- Procedure:
 - Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
 - Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water.
 - Sample Loading: Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
 - Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.
 - Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
 - Elution: Elute the analytes with 10 mL of dichloromethane.
 - Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation:
 - Gas chromatograph coupled with a mass spectrometer (GC-MS)
 - Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless (1 μ L injection volume)

- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 min
 - Ramp: 5 °C/min to 250 °C
 - Hold at 250 °C for 10 min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - δ -Hexalactone: m/z 99 (quantifier), 71, 85 (qualifiers)
 - Internal Standard (e.g., δ -octalactone): m/z 99 (quantifier), 85, 113 (qualifiers)

3. Quantification

- Create a calibration curve using standard solutions of **delta-hexalactone** of known concentrations.
- Calculate the concentration of **delta-hexalactone** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of δ -Hexalactone in Solid and Semi-Solid Samples (e.g., Fruits, Dairy Products) using

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds in complex matrices.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

- Materials:
 - SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
 - 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
 - Homogenizer
 - Saturated sodium chloride solution
 - Sample (e.g., 5 g of homogenized fruit puree or cheese)
 - Internal standard (e.g., δ -octalactone)
- Procedure:
 - Place the homogenized sample into a headspace vial.
 - Add a known amount of internal standard.
 - Add 5 mL of saturated sodium chloride solution to enhance the release of volatile compounds.
 - Seal the vial tightly.
 - Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 min) with agitation.

- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

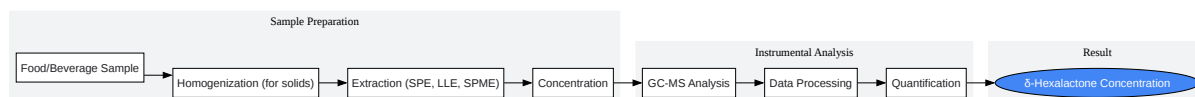
2. Instrumental Analysis: GC-MS

- The GC-MS conditions can be similar to those described in Protocol 1, with the injector set to splitless mode for thermal desorption of the SPME fiber.

3. Quantification

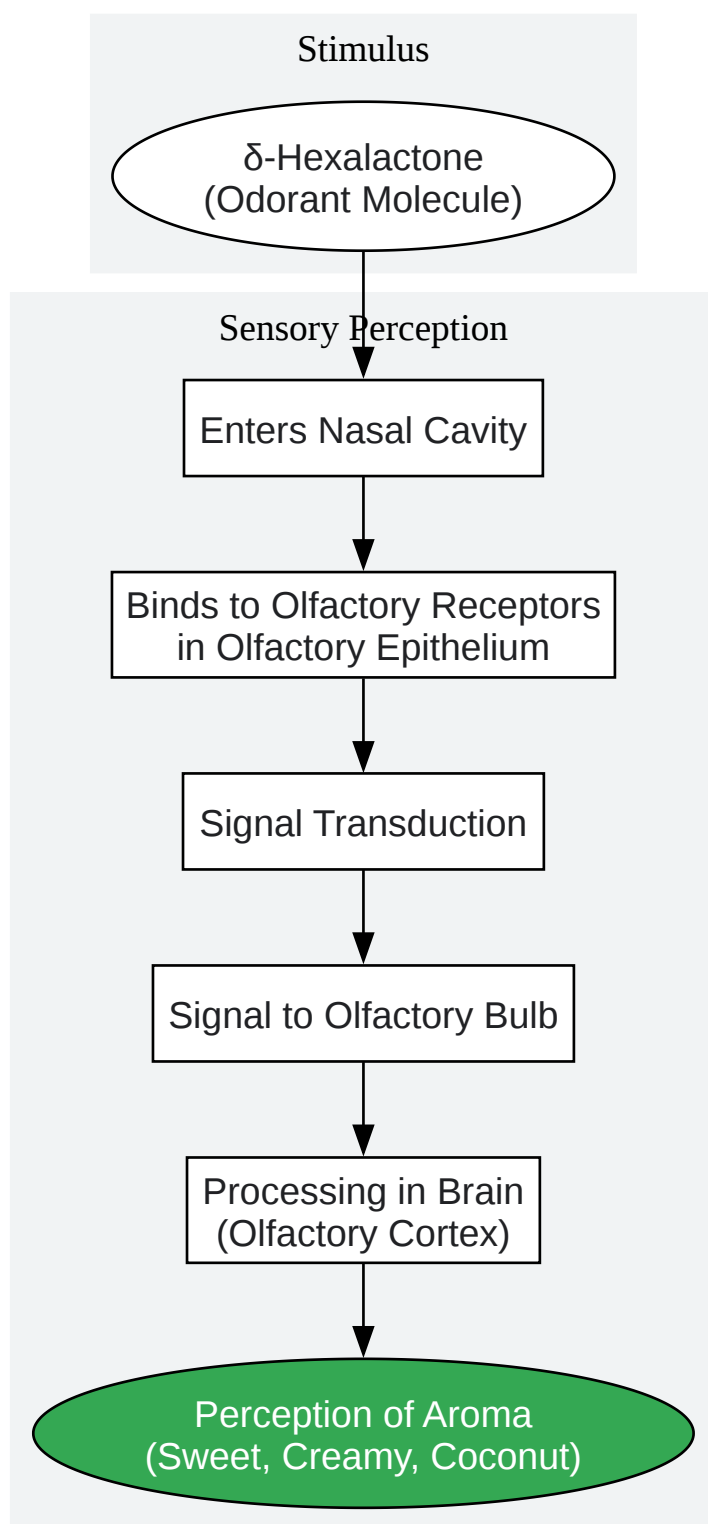
- Quantification is performed using the same calibration curve method as described in Protocol 1.

Mandatory Visualizations



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Caption: General experimental workflow for the quantification of δ -hexalactone.



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Caption: Simplified diagram of the sensory perception pathway for an odorant molecule like δ -hexalactone.[4][5][6]

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